molecular formula C20H34N2O10 B8050249 2-oxa-8-azaspiro[4.5]decane;oxalic acid

2-oxa-8-azaspiro[4.5]decane;oxalic acid

Cat. No.: B8050249
M. Wt: 462.5 g/mol
InChI Key: SJPNEBIXOHWEGO-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen heteroatoms. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of conformationally constrained proline analogs and bioactive molecules . Derivatives such as its hydrochloride salt (melting point: 181–184°C) and Boc-protected forms (e.g., tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 154348-08-0) are widely used in medicinal chemistry .

Oxalic acid (HOOC−COOH) is a simple dicarboxylic acid with strong reducing and chelating properties. It is utilized in industrial processes (e.g., metal leaching, hydrochar production), environmental remediation (photodegradation of pollutants), and as a benchmark for studying hygroscopicity in atmospheric aerosols . Its dihydrate form (C₂H₂O₄·2H₂O) is common in commercial applications, with a molecular weight of 126.07 g/mol .

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.2C2H2O4/c2*1-4-9-5-2-8(1)3-6-10-7-8;2*3-1(4)2(5)6/h2*9H,1-7H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPNEBIXOHWEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC2.C1CNCCC12CCOC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the deprotection of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate using methanolic HCl. The reaction proceeds via acidolysis of the tert-butoxycarbonyl (Boc) group, followed by ion-exchange purification to isolate the free base. Key steps include:

  • Acidolysis : A solution of the Boc-protected intermediate in methanol is treated with 3M HCl at 0–20°C for 24 hours, achieving 88% yield .

  • Purification : The crude product is passed through Amberlyst 26 resin, eluted with methanol, and dried to obtain the free base.

Table 1: Optimization of Boc Deprotection

ParameterOptimal ConditionYield (%)Purity (%)Source
Acid Concentration3M HCl in MeOH88>95
Temperature0–20°C88>95
Reaction Time24 hours88>95

Oxalate Salt Formation

The free base is converted to the oxalate salt by dissolving in dichloromethane and treating with oxalic acid. The salt precipitates upon solvent evaporation and is recrystallized from ethanol/water mixtures. This step is critical for enhancing solubility and stability in pharmaceutical formulations.

Biocatalytic Transaminase-Mediated Amination

Enantioselective Synthesis

A biocatalytic route employing ω-transaminase (ω-TA) enables asymmetric synthesis of the spirocyclic amine precursor. This method avoids hazardous intermediates (e.g., azides) and achieves 97.8% enantiomeric excess (ee) . Key stages include:

  • Continuous Flow Azide Synthesis : A Staudinger reduction in flow reactors minimizes azide accumulation, improving safety.

  • ω-TA Catalysis : The racemic amine is resolved using ω-TA, yielding the (S)-enantiomer in 82% yield .

Table 2: Biocatalytic Process Metrics

MetricValueSource
Scale580 g
ee97.8%
Overall Yield82%

Oxalate Salt Crystallization

The enantiopure amine is treated with oxalic acid in acetone, yielding crystalline 2-oxa-8-azaspiro[4.5]decane oxalate. X-ray diffraction confirms the salt’s monoclinic crystal structure.

Acid-Catalyzed Cyclization of Ethynylpiperidine Derivatives

Cyclization Mechanism

4-Ethynyl-4-hydroxypiperidine derivatives undergo acid-catalyzed cyclization to form the spirocyclic framework. Hydrochloric acid (HCl) or hydrobromic acid (HBr) in ethers (e.g., tetrahydrofuran) facilitates intramolecular etherification:

  • Reagent : Dry HCl gas in diethyl ether.

  • Yield : 70–75% for the hydrochloride salt, which is subsequently converted to the oxalate via neutralization.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dimethylformamide) increase reaction rates but reduce selectivity. Optimal conditions use diethyl ether at 0°C to suppress side reactions.

Alkylation of 2-Oxo-3,8-Diazaspiro[4.5]decane Precursors

Nucleophilic Substitution

Reaction of 2-oxo-3,8-diazaspiro[4.5]decane with benzyl halides or tosylates in the presence of triethylamine yields N-alkylated intermediates. For example:

  • Substrate : 8-Benzyl-3-cyclohexyl-4-methylene-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane.

  • Conditions : Toluene, 80°C, 12 hours.

Oxalate Salt Precipitation

The alkylated product is treated with oxalic acid in methanol, resulting in precipitation of the oxalate salt. Filtration and washing with cold methanol afford the final product in >90% purity.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ee (%)ScalabilityKey Advantage
Boc Deprotection88HighHigh yield, simple steps
Biocatalytic Amination8297.8ModerateEnantioselectivity
Acid-Catalyzed Cyclization75LowAvoids hazardous intermediates
Alkylation70HighVersatile N-functionalization

Chemical Reactions Analysis

Types of Reactions

2-oxa-8-azaspiro[4.5]decane;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in the reactions of 2-oxa-8-azaspiro[4.5]decane;oxalic acid include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2-oxa-8-azaspiro[45]decane;oxalic acid depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-oxa-8-azaspiro[4.5]decane;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the potential therapeutic applications of 2-oxa-8-azaspiro[4.5]decane;oxalic acid, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-oxa-8-azaspiro[4.5]decane;oxalic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison of 2-Oxa-8-azaspiro[4.5]decane with Similar Spirocyclic Compounds

Key Observations :

  • The position of heteroatoms (O/N) and substituents (e.g., carboxylic acid groups) significantly alters physicochemical properties and reactivity. For example, carboxylic acid derivatives exhibit lower melting points compared to hydrochloride salts .
  • 1,4-Dioxa-8-azaspiro[4.5]decane is noted for its role in synthesizing quinoline-based enzyme inhibitors, highlighting structural versatility in drug design .

Comparison of Oxalic Acid with Other Dicarboxylic and Multifunctional Acids

Physicochemical and Functional Properties
Acid Formula pKa Values Hygroscopic Growth Factor (Gf) Key Applications Reference
Oxalic acid C₂H₂O₄ pKa₁=1.25, pKa₂=4.14 1.00 (non-hygroscopic) Metal leaching, hydrochar enhancement
Malonic acid C₃H₄O₄ pKa₁=2.83, pKa₂=5.69 1.53 Atmospheric aerosols, organic synthesis
Succinic acid C₄H₆O₄ pKa₁=4.16, pKa₂=5.61 1.00 Food additives, biodegradable polymers
Citric acid C₆H₈O₇ pKa₁=3.13, pKa₂=4.76, pKa₃=6.40 1.30 Chelating agent, preservative

Key Observations :

  • Acidity : Oxalic acid is the strongest dicarboxylic acid (pKa₁=1.25), outperforming malonic (pKa₁=2.83) and succinic acids (pKa₁=4.16) .
  • Hygroscopicity: Oxalic acid and succinic acid are non-hygroscopic (Gf=1.00), whereas malonic and citric acids exhibit moderate hygroscopicity (Gf=1.53 and 1.30, respectively) .
  • Industrial Use : Oxalic acid’s reducing capacity enables ~95% recovery of rare earth elements (REEs) as REE₂(C₂O₄)₃·nH₂O precipitates at 300% excess dosage, outperforming weaker acids like acetic acid in metal leaching .
2-Oxa-8-azaspiro[4.5]decane
  • Synthetic Efficiency : High-yield routes (up to 94%) for spirocyclic proline analogs demonstrate scalability for drug development .
Oxalic Acid
  • Environmental Impact : In Fe(III)-oxalic acid systems, hydroxyl radicals (·OH) generated via photolysis degrade dimethyl phthalate (DMP) efficiently at pH 3.0, outperforming single-acid systems .
  • Material Science : Adding 0.5–5.0% oxalic acid during hydrothermal carbonization increases hydrochar carbon content (60.10→70.31%) and heating value (5,130→5,350 kcal/kg), enhancing its utility as solid fuel .

Q & A

Q. What are the recommended synthetic routes for 2-oxa-8-azaspiro[4.5]decane, and how can reaction conditions be optimized for yield?

A three-component condensation approach involving 1,2,3-trimethoxybenzene, isobutyraldehyde, and nitriles under reflux conditions has been validated for spiro compounds. Optimization includes controlling stoichiometry (1:1:1 molar ratio) and using silica gel chromatography for purification. Reaction monitoring via TLC (chloroform/acetone 9:1 v/v) and UV visualization ensures intermediate stability .

Q. How should analytical method validation (AMV) be designed for oxalic acid in spiro compound synthesis?

USP guidelines recommend HPLC with UV detection (λ = 210–220 nm) for oxalic acid quantification. Key parameters include linearity (R² > 0.999), precision (RSD < 2%), and recovery (95–105%) using oxalic acid dihydrate (CAS 6153-56-6) as a reference standard. Method robustness requires testing pH (2.5–3.5) and column temperature variations (±2°C) .

Q. What characterization techniques are critical for confirming the structure of 2-oxa-8-azaspiro[4.5]decane derivatives?

Essential methods include:

  • 1H/13C NMR : To confirm spirocyclic geometry and substituent positions (e.g., δ 1.4–1.8 ppm for tert-butyl groups in oxaspiro derivatives) .
  • IR Spectroscopy : Identification of carbonyl stretches (~1700 cm⁻¹ for diketones) and sp³ C-O bonds (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 183 for C11H21NO derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-oxa-8-azaspiro[4.5]decane in multicomponent reactions?

Bulky substituents (e.g., tert-butyl groups) at C7 and C9 positions reduce ring strain but hinder nucleophilic attack at the carbonyl center. Computational studies (QSAR/QSPR) suggest that electron-withdrawing groups on the azaspiro ring increase electrophilicity, favoring cyclization yields by 15–20% .

Q. What strategies resolve contradictions in stability data for oxalic acid-spiro compound co-crystals?

Discrepancies in thermal stability (e.g., decomposition points ranging 150–170°C) arise from hydration states. Differential Scanning Calorimetry (DSC) under inert gas (N2) and controlled humidity (RH 40–60%) can differentiate between anhydrous and dihydrate forms. USP standards recommend cross-referencing with oxalic acid dihydrate (ΔHfusion = 1492 J/g) .

Q. How can impurity profiling be standardized for oxalic acid in spiro compound formulations?

USP Oxaliplatin guidelines prescribe:

  • Heavy Metals : ICP-MS with limits <10 ppm for Pb, Cd, and Hg.
  • Organic Impurities : Gradient HPLC (C18 column) to detect ≤0.1% of oxaloyl dihydrazide (CAS 471-46-5) and other byproducts.
  • Inorganics : Ion chromatography for sulfate (≤0.1%) and nitrate (≤0.05%) residues .

Q. What mechanistic insights explain the catalytic role of oxalic acid in spiroannulation reactions?

Oxalic acid acts as a Brønsted acid catalyst, protonating carbonyl groups to generate electrophilic intermediates. Kinetic studies (Arrhenius plots) show a 30% rate increase at pH 2.5–3.0, aligning with its pKa1 (1.25) and pKa2 (4.14). Isotopic labeling (13C-oxalic acid) confirms decarboxylation-free pathways in spirocyclization .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (Ar/N2) to prevent oxidation of azaspiro intermediates .
  • Analytical QC : Use pharmacopeial-grade oxalic acid dihydrate (USP/EP) for calibration .
  • Safety : Wear P95 respirators and nitrile gloves during handling; oxalic acid exhibits acute toxicity (LD50 = 375 mg/kg in rats) .

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